Cyclo(Leu-Val): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Biological Activities
Cyclo(Leu-Val): A Comprehensive Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Leu-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and known biological functions of Cyclo(Leu-Val), with a particular focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols for its synthesis and isolation are provided, alongside a summary of its quantitative biological data. Furthermore, this document illustrates key molecular pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and practical application in research and development.
Chemical Structure and Identification
Cyclo(Leu-Val), systematically named (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione, is formed from the condensation of the amino acids L-Leucine and L-Valine. The cyclic structure imparts significant stability to the molecule.
| Identifier | Value |
| IUPAC Name | (3S,6R)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione[1] |
| Synonyms | Cyclo-(L-Val-L-Leu)[1] |
| CAS Number | 15136-24-0 |
| Molecular Formula | C₁₁H₂₀N₂O₂[1] |
| SMILES | CC(C)C[C@H]1C(=O)N--INVALID-LINK--C(C)C[1] |
| InChI | InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9+/m0/s1[1] |
| InChIKey | UPOUGDHEEGKEGS-DTWKUNHWSA-N[1] |
digraph "Cyclo_Leu_Val_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="-2.3,1.3!"]; O8 [label="O", pos="2.3,-1.3!"]; C9 [label="C", pos="-2.5,-1.3!"]; C10 [label="C", pos="-3.8,-0.75!"]; C11 [label="C", pos="-5.1,-1.3!"]; C12 [label="C", pos="-3.8,0.75!"]; C13 [label="C", pos="2.5,1.3!"]; C14 [label="C", pos="3.8,0.75!"]; C15 [label="C", pos="3.8,2.25!"]; H1[label="H", pos="-0.3,2.1!"]; H2[label="H", pos="-0.3,-2.1!"];
// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C2 -- O7 [style=bold, len=1.2]; C5 -- O8 [style=bold, len=1.2]; C3 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C10 -- C12 [len=1.5]; C6 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C13 -- C15 [len=1.5]; N1 -- H1[len=1.0]; N4 -- H2[len=1.0]; }
Physicochemical Properties
The physicochemical properties of Cyclo(Leu-Val) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Weight | 212.29 g/mol | [1] |
| Exact Mass | 212.152477885 Da | [1] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Complexity | 261 | [1] |
| XLogP3 | 1.8 | [1] |
Biological Activities and Mechanism of Action
Cyclo(Leu-Val) has demonstrated notable antimicrobial and anticancer activities. The underlying mechanisms, while still under investigation, are beginning to be elucidated.
Antimicrobial Activity
Cyclo(Leu-Val) exhibits inhibitory effects against a range of bacteria. Its primary mode of action is believed to be the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape. Inhibition of its synthesis leads to cell lysis and death.
Quantitative Antimicrobial Data:
The antimicrobial efficacy of cyclic dipeptides similar to Cyclo(Leu-Val) has been quantified using the Minimum Inhibitory Concentration (MIC) assay. While specific MIC values for Cyclo(Leu-Val) are not extensively reported, data for the structurally related Cyclo(L-Leu-L-Pro) provides valuable insight.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Salmonella enterica | Gram-negative bacteria | 11 | [2] |
| Escherichia fergusonii | Gram-negative bacteria | 230 | [2] |
| Enterococcus faecalis | Gram-positive bacteria | 12 | [3] |
| Bacillus cereus | Gram-positive bacteria | 16 | [3] |
| Staphylococcus aureus | Gram-positive bacteria | 30 | [3] |
| Listeria monocytogenes | Gram-positive bacteria | 512 | [3] |
| Fusarium oxysporum | Fungus | 16 | [2] |
| Aspergillus flavus | Fungus | 16 | [2] |
| Aspergillus niger | Fungus | 17 | [2] |
| Penicillium expansum | Fungus | 18 | [2] |
| Candida parapsilosis | Fungus | 30 | [2] |
| Candida metapsilosis | Fungus | 32 | [2] |
| Candida albicans | Fungus | 50 | [2] |
Anticancer Activity
Cyclo(Leu-Val) has been reported to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is thought that Cyclo(Leu-Val) may trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress and culminates in the activation of caspase enzymes that execute cell death.
Quantitative Anticancer Data:
Experimental Protocols
Synthesis of Cyclo(Leu-Val)
The following is a general protocol for the solution-phase synthesis of cyclic dipeptides like Cyclo(Leu-Val). This method involves the coupling of protected amino acids followed by deprotection and cyclization.
Materials:
-
N-Boc-L-Leucine
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L-Valine methyl ester hydrochloride
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Coupling agents (e.g., DCC, EDC/HOBt)
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Base (e.g., Triethylamine (TEA), N-methylmorpholine (NMM))
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Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 2-Butanol)
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)
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Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Formation:
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Dissolve L-Valine methyl ester hydrochloride in DCM and neutralize with TEA.
-
In a separate flask, dissolve N-Boc-L-Leucine, a coupling agent (e.g., EDC), and an activator (e.g., HOBt) in DCM.
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Add the neutralized L-Valine methyl ester solution to the N-Boc-L-Leucine solution and stir at room temperature for 3-5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Deprotection:
-
Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane (B91453) or a solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as 2-butanol.
-
Add a base like NMM to neutralize the salt and facilitate cyclization.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting Cyclo(Leu-Val) by silica gel column chromatography or recrystallization.
-
Isolation and Purification from Microbial Cultures
Cyclo(Leu-Val) is a natural product often isolated from bacterial or fungal fermentations. The following protocol outlines a general procedure for its extraction and purification.
Materials:
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Microbial culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol (B129727), chloroform)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
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Grow the microbial strain in a suitable liquid medium until sufficient production of Cyclo(Leu-Val) is achieved.
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Separate the mycelia from the culture broth by filtration or centrifugation.
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Extract the culture filtrate multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol in chloroform.
-
Collect fractions and monitor them by TLC to identify those containing Cyclo(Leu-Val).
-
Pool the fractions containing the compound of interest and concentrate them.
-
-
Final Purification:
-
For higher purity, subject the semi-purified fractions to preparative HPLC for final purification.
-
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
